2-ethyl-4aH-quinazoline-4-thione
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Overview
Description
2-Ethyl-4aH-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure of this compound adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Cyclization of Precursors: One common method involves the cyclization of 2-aminobenzamides with appropriate reagents.
Thionation of Oxo Analogs: Another approach is the thionation of quinazolin-4-ones using reagents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: Quinazoline-4-thione derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of quinazoline-4-thione can lead to the formation of quinazoline-4-ol derivatives.
Substitution: The thione group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Quinazoline-4-ol derivatives.
Substitution: Alkylated quinazoline derivatives.
Scientific Research Applications
2-Ethyl-4aH-quinazoline-4-thione has been explored for various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinazoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4aH-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinazoline-4-one: Lacks the thione group, resulting in different chemical reactivity and biological activity.
2-Methylquinazoline-4-thione: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.
Quinazoline-2,4-dione: Contains two oxo groups instead of a thione group, affecting its reactivity and applications.
Uniqueness:
- The presence of the thione group in 2-ethyl-4aH-quinazoline-4-thione imparts unique chemical properties, making it more reactive in certain types of reactions.
- Its specific structure allows for distinct interactions with biological targets, contributing to its potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-ethyl-4aH-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3 |
InChI Key |
YUXKANUOLSFIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=S)C2C=CC=CC2=N1 |
Origin of Product |
United States |
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